molecular formula C10H11BrN2O2 B8120926 2-[(2-Bromo-6-methylphenyl)formamido]acetamide

2-[(2-Bromo-6-methylphenyl)formamido]acetamide

Cat. No.: B8120926
M. Wt: 271.11 g/mol
InChI Key: QLHCZKRKWPSGKT-UHFFFAOYSA-N
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Description

2-[(2-Bromo-6-methylphenyl)formamido]acetamide is a brominated acetamide derivative characterized by a formamido group attached to a 2-bromo-6-methylphenyl moiety. Bromine and methyl substituents on aromatic rings are known to influence electronic effects, solubility, and biological activity, making this compound of interest in pharmaceutical and materials research .

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-bromo-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-6-3-2-4-7(11)9(6)10(15)13-5-8(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHCZKRKWPSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Bromo-6-methylphenyl)formamido]acetamide typically involves the reaction of 2-bromo-6-methylaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Bromo-6-methylphenyl)formamido]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the formamido group can lead to the formation of amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated products.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromo-substituted aromatic ring, which plays a crucial role in its reactivity and biological activity. Its structure can be summarized as follows:

  • IUPAC Name : 2-[(2-Bromo-6-methylphenyl)formamido]acetamide
  • Molecular Formula : C10H12BrN3O
  • Molecular Weight : 288.13 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with essential metabolic pathways, making such compounds valuable in developing new antibiotics.

Case Study : A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various studies. Modifications to the core structure can enhance its ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Case Study : In vitro evaluations revealed that specific derivatives significantly reduced cytokine levels, showcasing their therapeutic potential for inflammatory conditions .

Building Block for Drug Development

Due to its unique structural features, this compound serves as an essential building block in synthesizing more complex pharmaceutical compounds, particularly peptide-based drugs. The presence of the formamido group allows for selective reactions that are critical in drug synthesis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
Drug SynthesisUtilized as a precursor for peptide-based pharmaceuticals

Computational Studies

Recent advancements in computational chemistry have allowed researchers to predict the behavior and interactions of this compound with biological targets. Docking studies have shown promising results in identifying potential binding sites on proteins involved in disease pathways.

Case Study : Computational modeling has indicated that this compound can effectively bind to targets associated with inflammation and microbial resistance, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-6-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the formamido and acetamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

  • 2-(2-Bromo-4-methylphenoxy)acetamide (CAS 102066-01-3) Formula: C₉H₁₀BrNO₂ Key Features: Phenoxy linker instead of formamido; bromine and methyl groups at positions 2 and 4 on the phenyl ring. Applications: Versatile in research and industrial synthesis due to its reactive bromine atom and stable acetamide backbone .
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Formula: C₁₅H₁₄BrNO₂ Key Features: Methoxy and bromophenyl substituents; structural similarity to benzylpenicillin derivatives. Crystallography: Exhibits intermolecular hydrogen bonding (N–H⋯O and C–H⋯O), influencing crystal packing and stability .
  • 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide Formula: C₁₀H₁₀BrNO₄ Key Features: Formyl and methoxy groups enhance polarity; molecular mass = 288.09 g/mol. Synthesis: Likely involves bromination and formylation steps, common in aromatic acetamide derivatives .

Table 1: Structural Comparison

Compound Formula Key Substituents Molecular Mass (g/mol)
2-[(2-Bromo-6-methylphenyl)formamido]acetamide Not provided Formamido, 2-Bromo-6-methylphenyl ~280 (estimated)
2-(2-Bromo-4-methylphenoxy)acetamide C₉H₁₀BrNO₂ Phenoxy, 2-Bromo-4-methylphenyl 244.09
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ Bromophenyl, methoxyphenyl 328.18
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide C₁₀H₁₀BrNO₄ Formyl, methoxy, bromophenoxy 288.09

Antimicrobial and Antifungal Activity

  • Analog 47 and 48 (Ravindra et al.) :

    • Structure : Benzo[d]thiazol-5-ylsulfonyl piperazinyl acetamides.
    • Activity : Potent against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The sulfonyl and heterocyclic groups enhance membrane penetration .
  • Pyridazin-3(2H)-one Derivatives :

    • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
    • Activity : Acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. Bromine enhances receptor binding affinity .

Anti-Cancer Activity

  • Compounds 38–40 :
    • Structure : Quinazoline-sulfonyl acetamides with methoxyphenyl groups.
    • Activity : Inhibit cancer cell lines (HCT-1, MCF-7) via apoptosis induction. Electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity .

Biological Activity

The compound 2-[(2-Bromo-6-methylphenyl)formamido]acetamide , identified by CID 101658798, is a member of the acetamide family and has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C10H12BrN3O
  • Molecular Weight : 272.13 g/mol
  • Structure : The compound features a bromo-substituted aromatic ring and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It may modulate the activity of various enzymes and receptors, influencing cellular pathways associated with cancer and inflammation.

Interaction with Enzymes

Research indicates that derivatives of acetamides can inhibit key enzymes involved in cancer progression. For example, amidoxime derivatives have shown significant inhibition of LSD1 (lysine-specific demethylase 1), a target in cancer therapy, suggesting similar potential for this compound .

Antimicrobial Activity

Recent studies have demonstrated that acetamide derivatives exhibit promising antimicrobial properties. In vitro evaluations revealed that compounds similar to this compound showed effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.22 to 0.25 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
2-Bromo derivative0.22S. aureus
Acetamide analog0.25E. coli

Anticancer Potential

The anticancer efficacy of related compounds has been evaluated across several cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 1.88 µM to 4.2 µM, indicating significant cytotoxic effects .

Cell LineIC50 (µM)Compound
MCF-71.88Acetamide derivative
HCT1164.2Related compound

Case Studies

  • Inhibition of Histone Methylation : A study highlighted the ability of amidoxime derivatives to significantly increase H3K4 methylation levels in human lung adenocarcinoma cells, suggesting a mechanism through which these compounds may influence gene expression and cancer progression .
  • Synergistic Effects : Certain acetamide derivatives demonstrated synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy while maintaining low toxicity profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(2-Bromo-6-methylphenyl)formamido]acetamide?

A two-step approach is typically employed: (1) formamidation of 2-bromo-6-methylaniline using formylating agents (e.g., formic acid or acetic formic anhydride) under reflux conditions, followed by (2) coupling with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Reaction progress should be monitored via TLC, with purification via filtration and solvent evaporation under reduced pressure .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

A combination of ¹H/¹³C NMR (to confirm substituent connectivity), FTIR (to validate amide C=O and N-H stretches), and single-crystal X-ray diffraction (for absolute stereochemical assignment) is essential. High-resolution mass spectrometry (HRMS) should corroborate molecular weight .

Q. What safety protocols are advised for handling this compound in the laboratory?

In case of inhalation, move to fresh air and seek medical attention. For skin/eye contact, rinse thoroughly with water for ≥15 minutes. Use gloves, lab coats, and fume hoods during synthesis. Consult safety data sheets for brominated aromatics and acetamide derivatives for specific guidelines .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic refinement for this compound?

SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen-bonding networks. For twinned or high-resolution datasets, SHELXPRO can interface with macromolecular refinement tools. Validate results using R-factor convergence and difference density maps .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Cross-validate using complementary techniques. For example, if NMR suggests a meta-substitution but XRD reveals ortho-substitution (as seen in isomer misassignment studies), reprocess raw NMR data with NOESY or HSQC to confirm spatial proximity of protons .

Q. What strategies improve synthetic yield in multi-step reactions involving brominated intermediates?

Optimize stoichiometry (e.g., 1.5 equivalents of bromoacetyl bromide to prevent side reactions) and reaction time (24–48 hours for coupling steps). Use inert atmospheres (N₂/Ar) to stabilize brominated intermediates. Purify via column chromatography with silica gel (hexane:EtOAc gradients) .

Q. How can molecular docking predict the biological activity of this compound?

Use AutoDock 4.2 or similar tools to dock the minimized 3D structure (from XRD) into target proteins (e.g., SARS-CoV-2 enzymes). Set grid parameters to encompass active sites, and validate binding poses using Discovery Studio. Compare binding energies (ΔG) with known inhibitors .

Q. What challenges arise in distinguishing isomeric byproducts during synthesis?

Isomeric impurities (e.g., ortho vs. para substitution) require LC-HRMS/MS for precise mass/charge separation. For structural confirmation, use 2D NMR (COSY, HMBC) to map coupling patterns, as demonstrated in phenylacetamide isomer studies .

Q. How to address low reproducibility in crystallographic data collection?

Ensure crystal quality by optimizing solvent systems (e.g., DMSO/EtOH mixtures) and cooling rates (0.5°C/min). Use synchrotron radiation for weak diffractors. SHELXD’s dual-space algorithm can improve phase resolution for poorly diffracting crystals .

Q. How do substituents (e.g., bromo, methyl) influence this compound’s pharmacological potential?

Bromine enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target enzymes. Methyl groups improve lipid solubility, potentially increasing bioavailability. Compare with analogs like 2-(4-formylphenoxy)acetamide, where substituents modulate docking affinity .

Notes

  • For reproducibility, deposit crystallographic data in the Cambridge Structural Database (CSD) and reference CCDC numbers .
  • Always cross-validate computational docking results with in vitro assays.

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